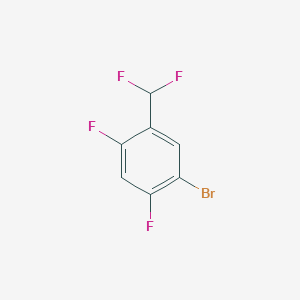

5-Bromo-2,4-difluorobenzodifluoride

Overview

Description

5-Bromo-2,4-difluorobenzodifluoride is a chemical compound with the molecular formula C7H3BrF4 . It has a molecular weight of 243 g/mol.

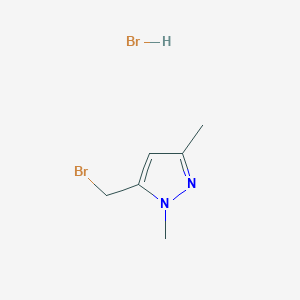

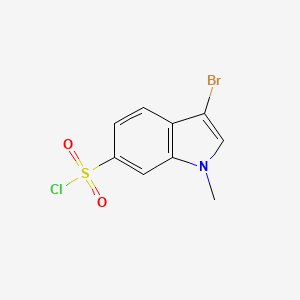

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-difluorobenzodifluoride consists of a benzene ring substituted with bromine and fluorine atoms .Scientific Research Applications

Organometallic Methods and Derivative Synthesis

5-Bromo-2,4-difluorobenzodifluoride is used in the demonstration of modern organometallic methods. This compound has been converted into various benzoic acids and bromobenzoic acids containing fluorine atoms in specific positions. For instance, it has been transformed into 5-bromo-2,4-difluorobenzoic acid, indicating its utility in the selective synthesis of complex organic compounds (Schlosser & Heiss, 2003).

Spectrophotometric Determination

5-Bromo-2,4-difluorobenzodifluoride has applications in spectrophotometry. For instance, it has been used in the spectrophotometric determination of uranium(VI). This compound's sensitivity to uranium and the ability to form complexes with specific molar absorptivity make it valuable for analytical applications in areas such as environmental monitoring and material analysis (Johnson & Florence, 1971).

Synthesis of Heterocyclic Compounds

The compound is used in synthesizing heterocyclic compounds with potential biological activities. For example, it has been involved in the synthesis of compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole rings, which are known for their biological properties. This illustrates its role in medicinal chemistry and drug discovery (Ustabaş et al., 2020).

Molecular Recognition Studies

In molecular recognition studies, derivatives of 5-Bromo-2,4-difluorobenzodifluoride like 4-bromo-3,5-dihydroxybenzoic acid have been used. These studies involve examining how such compounds interact with other molecules, which is critical in understanding biochemical processes and designing new materials and drugs (Varughese & Pedireddi, 2006).

Spectroscopic and Optical Studies

The compound also finds its application in spectroscopic and optical studies. For example, its derivatives like 5-Bromo-2-(trifluoromethyl)pyridine have been characterized through spectroscopic methods, and their structural, electronic, and optical properties have been examined. Such studies are crucial in material science and photonics (Vural & Kara, 2017).

Safety and Hazards

While specific safety data for 5-Bromo-2,4-difluorobenzodifluoride is not available, compounds with similar structures can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds, such as 5-bromo-2-aryl benzimidazoles, have been studied for their inhibitory activity against the α-glucosidase enzyme . The specific interactions between 5-Bromo-2,4-difluorobenzodifluoride and its targets would depend on the specific context of its use, particularly the other molecules it is combined with in a given chemical reaction or biological process.

Action Environment

The action, efficacy, and stability of 5-Bromo-2,4-difluorobenzodifluoride would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect its reactivity and the outcomes of the chemical reactions it participates in.

properties

IUPAC Name |

1-bromo-5-(difluoromethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOMHBNRSYEIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-difluorobenzodifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)

![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)

![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)